4-Methylumbelliferyl phosphate
Overview
Description
4-Methylumbelliferyl Phosphate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) and other phosphatase activity assays. Upon dephosphorylation by phosphatases, it yields a highly fluorescent product, 4-methylumbelliferone, which can be easily detected and quantified .
Mechanism of Action
Target of Action
4-Methylumbelliferyl phosphate (4-MUP) primarily targets acid and alkaline phosphatases . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .
Mode of Action
4-MUP acts as a fluorogenic substrate for acid and alkaline phosphatases . Upon interaction with these enzymes, 4-MUP undergoes hydrolysis, leading to the release of the fluorescent compound 4-methylumbelliferone . This fluorescence can be measured, making 4-MUP a useful tool for enzyme assays .
Biochemical Pathways
The primary biochemical pathway affected by 4-MUP involves the hydrolysis of phosphate esters . The enzymatic action of phosphatases on 4-MUP leads to the production of 4-methylumbelliferone, which can be detected due to its fluorescence . This process is utilized in various biochemical assays to measure the activity of phosphatases .
Result of Action
The hydrolysis of 4-MUP by phosphatases results in the production of 4-methylumbelliferone , a fluorescent compound . This fluorescence allows for the quantification of phosphatase activity, providing a valuable tool for various biochemical and medical research applications .
Action Environment
The action of 4-MUP can be influenced by various environmental factors. For instance, the pH level can affect the activity of the phosphatases that interact with 4-MUP . Furthermore, the presence of other substances in the reaction environment, such as inhibitors or activators of phosphatases, can also impact the efficacy of 4-MUP .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl phosphate plays a significant role in biochemical reactions, particularly as a substrate for phosphatases . When acted upon by these enzymes, it undergoes a reaction that results in the release of a fluorescent product, making it useful in enzyme assays .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for phosphatases. These enzymes are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with phosphatases. These enzymes catalyze the hydrolysis of the phosphate group from this compound, resulting in the release of a fluorescent product . This reaction can be used to measure the activity of phosphatases, providing insights into their roles in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the fluorescence produced by the reaction of this compound with phosphatases can be measured at different time points to assess enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatases. These enzymes catalyze the hydrolysis of phosphate groups from various substrates, including this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by the presence of phosphatases, which are found in various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the distribution of phosphatases within the cell . As a substrate for these enzymes, it may be localized to areas of the cell where phosphatase activity is high .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylumbelliferyl Phosphate can be synthesized through the phosphorylation of 4-methylumbelliferone. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl Phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the cleavage of the phosphate group, yielding 4-methylumbelliferone .
Common Reagents and Conditions
Reagents: Phosphatases (acidic or alkaline)
Conditions: Aqueous buffer solutions, typically at pH 10 for alkaline phosphatases and pH 5-6 for acid phosphatases
Major Products
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is highly fluorescent and can be detected using fluorometric methods .
Scientific Research Applications
4-Methylumbelliferyl Phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methylumbelliferyl Phosphate is often compared with other fluorogenic substrates used in phosphatase assays:
Phenolphthalein Monophosphate: Less sensitive compared to this compound.
p-Nitrophenyl Phosphate: Also less sensitive and produces a colorimetric rather than a fluorometric signal.
4-Methylumbelliferone: The dephosphorylated product of this compound, used as a standard in fluorescence assays.
The uniqueness of this compound lies in its high sensitivity and the ease of detection of its fluorescent product, making it a preferred choice in various biochemical assays .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHIXGBGRHLSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062995 | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Methylumbelliferyl phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20070 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3368-04-5 | |
Record name | 4-Methylumbelliferyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3368-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-ylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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